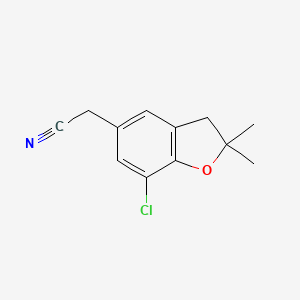
2-(7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile
Overview
Description
“2-(7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile” is a chemical compound with the molecular formula C12H12ClNO . It is a derivative of benzofuran, a type of aromatic organic compound .
Molecular Structure Analysis
The molecular structure of “2-(7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile” consists of a benzofuran ring, which is a heterocyclic compound . The benzofuran ring is substituted at the 7-position with a chlorine atom and at the 2-position with a dimethyl group .Scientific Research Applications
Anticancer Activity
Benzofuran derivatives have been extensively studied for their anticancer properties. Some substituted benzofurans exhibit dramatic anticancer activities, with significant cell growth inhibitory effects on various cancer cell lines . For instance, certain benzofuran compounds have shown inhibition rates of over 50% in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cell lines . The compound could potentially be synthesized and tested for similar bioactivities, contributing to the development of new anticancer agents.
Antibacterial and Antiviral Properties
The structural framework of benzofuran derivatives has been associated with strong antibacterial and antiviral activities. This makes them valuable in the search for new drugs to combat infectious diseases. A novel macrocyclic benzofuran compound, for example, has demonstrated anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Research into the antibacterial and antiviral applications of 2-(7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile could lead to significant breakthroughs in treating such infections.
Synthesis of Complex Natural Products
The benzofuran ring is a key structural unit in various biologically active natural medicines and synthetic chemical raw materials. The total synthesis of natural products containing benzofuran rings is a significant area of research, with the aim of replicating complex natural compounds for medicinal use . The compound could serve as a precursor or intermediate in the synthesis of such complex natural products.
Development of Targeted Therapies
Benzofuran derivatives are being explored for their potential in targeted therapies, which aim to develop compounds with specific therapeutic effects and minimal side effects. The unique structure of benzofuran compounds allows for the development of molecules that can selectively interact with biological targets, offering a promising approach for precision medicine .
Green Synthetic Chemistry
Recent advancements in the synthesis of benzofuran rings, including methods that involve free radical cyclization cascade and proton quantum tunneling, have opened up new possibilities in green synthetic chemistry. These methods allow for the construction of complex benzofuran ring systems with high yield and fewer side reactions . The compound could be synthesized using these greener approaches, contributing to sustainable chemical practices.
Future Directions
Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Therefore, there is considerable attention focused on the discovery of new drugs in the fields of drug invention and development using benzofuran derivatives . Future research could focus on exploring the full therapeutic potential of these compounds for the treatment of various diseases .
Mechanism of Action
Target of Action
Benzofuran derivatives are known to have a wide range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific targets of these compounds can vary greatly depending on their structure and functional groups.
Mode of Action
The mode of action of benzofuran derivatives can also vary greatly. For example, some benzofuran derivatives have been found to inhibit the growth of cancer cells
Biochemical Pathways
Benzofuran derivatives can affect a variety of biochemical pathways due to their diverse biological activities. For example, they may interfere with the replication of viruses or the growth of bacteria
Result of Action
The result of the action of benzofuran derivatives can vary greatly. For example, some benzofuran derivatives have been found to inhibit the growth of cancer cells
properties
IUPAC Name |
2-(7-chloro-2,2-dimethyl-3H-1-benzofuran-5-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-12(2)7-9-5-8(3-4-14)6-10(13)11(9)15-12/h5-6H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMMQOYEWSTLQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC(=C2)CC#N)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57899-19-1 | |
| Record name | 2-(7-chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



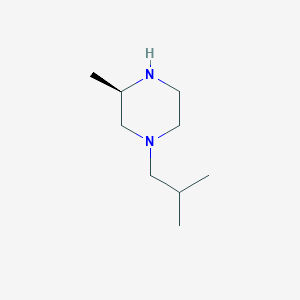

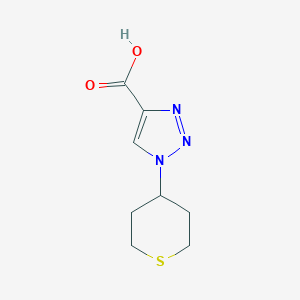

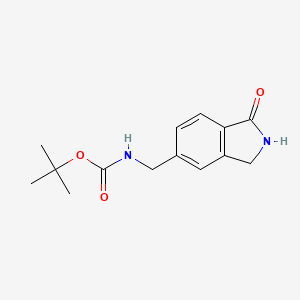


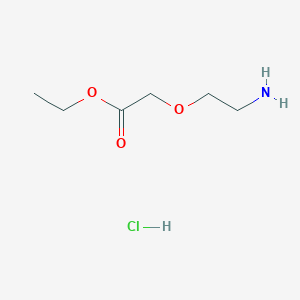
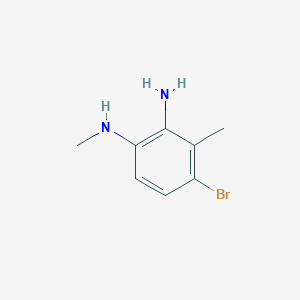
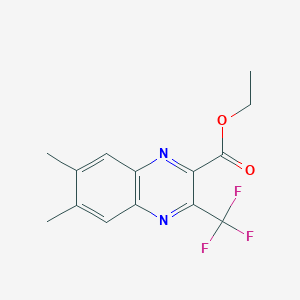
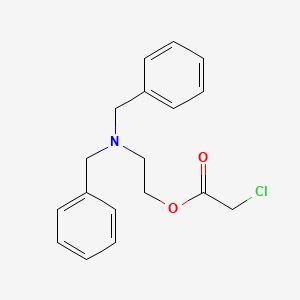
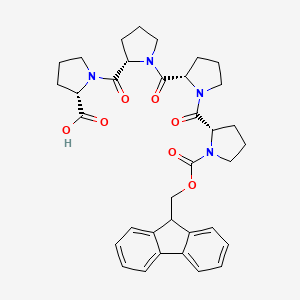
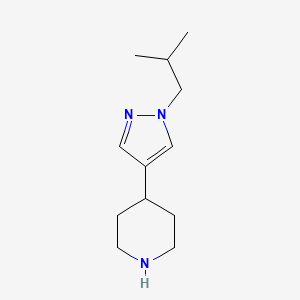
![6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1458838.png)